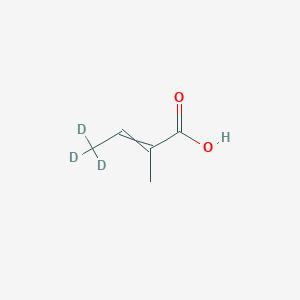

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” is a specific form of a compound that exists as a salt . Over 50% of all drug molecules used in medicine exist as salts, most frequently as the hydrochloride, sodium, or sulfate salts . The choice of a salt in the lab is determined primarily by how acid or basic the chemical is (the pH), the safety of the ionized form, the intended use of the drug, how the drug is given (for example, by mouth, injection, or on the skin), and the type of dosage form (such as tablet, capsule, or liquid) .

Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are based on the atomic numbers of the atoms of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt” can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and others.科学的研究の応用

Synthesis Methods : The synthesis of (2S,3R)-3-methylglutamic acid has been explored through various chemical processes, such as Arndt–Eistert homologation and conjugate addition reactions. These syntheses highlight the chemical versatility and potential for producing this compound in significant yields (Hartzoulakis & Gani, 1994).

Pharmacological Profiles : Research indicates that derivatives of (2S,3R)-3-Methylglutamic Acid, such as (2S,4R)-4-methylglutamic acid, exhibit selectivity for kainic acid receptors and metabotropic glutamate receptors. This suggests their potential application in studying neurotransmitter systems and developing therapeutics for neurological disorders (Bráuner-Osborne et al., 1997).

Optical Resolution and Purity : Studies have also focused on achieving optical resolution and high purity of various stereoisomers of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, which is crucial for specific biochemical and pharmacological applications (Shiraiwa et al., 1997).

Neuroscience Research : (2S,4R)-4-methylglutamate, a related compound, has been used in neuroscience to study the distribution of low-affinity kainate receptors in the brain, providing insights into glutamate receptor function and potential therapeutic targets for neurological conditions (Bailey et al., 2001).

Bioorganic Chemistry : The compound's derivatives have been synthesized for exploring their interactions with glutamate receptors, again highlighting their significance in neuropharmacology and receptor subtype specificity (Gu, Lin, & Hesson, 1995).

Safety And Hazards

特性

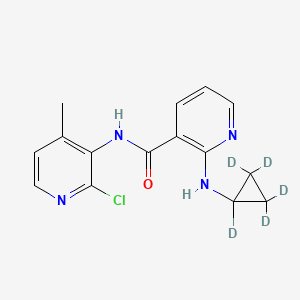

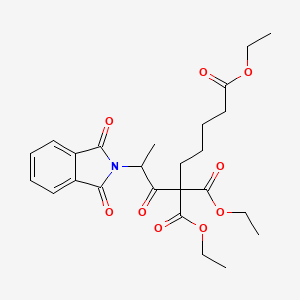

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-ZJQZTCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858044 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt | |

CAS RN |

910548-20-8 |

Source

|

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)